molecular formula C13H18N2O3 B3898770 ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B3898770
M. Wt: 250.29 g/mol
InChI Key: PGEAWYODMNZPGJ-NTEUORMPSA-N
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Description

ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a synthetic compound known for its complex structure and diverse applications in scientific research. This compound is part of the indole family, which is significant in natural products and drugs due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE stands out due to its unique combination of the indole ring and hydroxyimino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest .

Properties

IUPAC Name

ethyl (4E)-4-hydroxyimino-1,3-dimethyl-6,7-dihydro-5H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(16)12-8(2)11-9(14-17)6-5-7-10(11)15(12)3/h17H,4-7H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEAWYODMNZPGJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)CCCC2=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(N1C)CCC/C2=N\O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 2
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 4
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

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